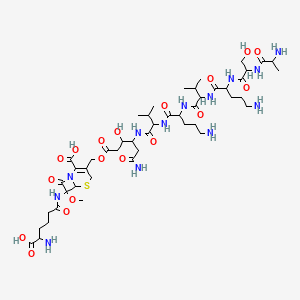

Cephabacin M6

Description

Properties

CAS No. |

99313-73-2 |

|---|---|

Molecular Formula |

C47H79N13O18S |

Molecular Weight |

1146.3 g/mol |

IUPAC Name |

3-[[6-amino-4-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C47H79N13O18S/c1-21(2)34(57-38(67)26(11-8-14-48)53-40(69)29(18-61)56-37(66)23(5)50)41(70)54-27(12-9-15-49)39(68)58-35(22(3)4)42(71)55-28(16-31(52)63)30(62)17-33(65)78-19-24-20-79-46-47(77-6,45(76)60(46)36(24)44(74)75)59-32(64)13-7-10-25(51)43(72)73/h21-23,25-30,34-35,46,61-62H,7-20,48-51H2,1-6H3,(H2,52,63)(H,53,69)(H,54,70)(H,55,71)(H,56,66)(H,57,67)(H,58,68)(H,59,64)(H,72,73)(H,74,75) |

InChI Key |

FGXDXPRKJSRQLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cephabacin M6; Cephabacin M(sub 6); |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cephabacin M6 Production by Xanthomonas lactamgena

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a novel 7-methoxycephem antibiotic produced by the Gram-negative bacterium Xanthomonas lactamgena. As a member of the cephabacin family of antibiotics, it holds potential for further investigation and development in the ongoing search for new antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the producing organism, fermentation, purification, and the underlying biosynthetic pathways.

The Producing Organism: Xanthomonas lactamgena

Xanthomonas lactamgena is a bacterium first identified for its ability to produce the cephabacin class of antibiotics. Strains of this species, notably YK-278, YK-280, and YK-431, have been documented as producers of various cephabacin compounds.[1] These bacteria are Gram-negative and have been taxonomically characterized, distinguishing them as a novel species within the Xanthomonas genus.[1]

Data Presentation: Production of this compound

While specific quantitative data for this compound production by Xanthomonas lactamgena is not extensively detailed in publicly available literature, the following table summarizes the general information available for the production of related compounds and provides a template for organizing future experimental data.

| Parameter | Value/Range | Reference/Notes |

| Producing Organism | Xanthomonas lactamgena YK-431 | |

| Product | Cephabacin M1-6 | A complex of related 7-methoxycephem antibiotics |

| Fermentation Time | Not Specified | |

| Reported Yield | Not Quantified in Public Literature | Further research is needed to establish specific titers. |

| Key Fermentation Parameters | Not Specified | Optimization of media and culture conditions is required. |

Experimental Protocols

Detailed, step-by-step protocols for the fermentation of Xanthomonas lactamgena and the purification of this compound are not explicitly available in the reviewed literature. However, based on the general descriptions of similar antibiotic production processes, the following methodologies can be inferred and used as a foundation for developing specific protocols.

Fermentation of Xanthomonas lactamgena

-

Inoculum Preparation: A seed culture of Xanthomonas lactamgena YK-431 is prepared by inoculating a suitable liquid medium (e.g., nutrient broth or a specialized seed medium) and incubating with shaking at an appropriate temperature (typically 28-30°C) until a desired cell density is reached.

-

Production Medium: The production medium composition is critical for antibiotic yield. While the exact formulation for this compound is not published, a typical medium for Xanthomonas fermentation would include a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and essential minerals.

-

Fermentation Conditions: The production culture is inoculated with the seed culture and incubated in a fermenter with controlled parameters. Key parameters to optimize include:

-

Temperature: Maintained in the optimal range for Xanthomonas lactamgena growth and antibiotic production.

-

pH: Controlled within a specific range, often near neutral, to support enzymatic activity for biosynthesis.

-

Aeration and Agitation: Sufficient dissolved oxygen is crucial for the biosynthesis of many antibiotics, including the oxygen-dependent methoxy group formation in this compound.

-

-

Monitoring: The fermentation is monitored for cell growth (optical density), pH, substrate consumption, and antibiotic production (using methods like HPLC).

Purification of this compound

The purification of cephabacins from the culture filtrate involves a multi-step chromatographic process.[1]

-

Harvest and Clarification: The fermentation broth is harvested, and the bacterial cells are removed by centrifugation or microfiltration to obtain a clear culture supernatant.

-

Initial Capture/Concentration: The supernatant is often passed through an adsorbent resin (e.g., activated carbon or a polymeric adsorbent) to capture the antibiotic compounds and remove bulk impurities.

-

Ion-Exchange Chromatography: Cation-exchange chromatography is a key step in purifying the basic cephabacin compounds. The choice of resin and elution conditions (pH and ionic strength gradient) is critical for separation.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative RP-HPLC is used for the final purification and separation of the individual cephabacin components, including M6. A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with a suitable gradient.

-

Desalting and Lyophilization: The purified this compound fractions are desalted (e.g., by another round of RP-HPLC with a volatile buffer or by size-exclusion chromatography) and then lyophilized to obtain a stable, dry powder.

Mandatory Visualizations

Hypothesized Biosynthetic Pathway of this compound

The following diagram illustrates a hypothesized biosynthetic pathway for the core 7-methoxycephem structure of this compound, based on the known biosynthesis of cephalosporins and cephamycins.

Caption: Hypothesized biosynthetic pathway of the this compound core structure.

Experimental Workflow for this compound Production and Isolation

This diagram outlines the general workflow from fermentation to the purified product.

Caption: General experimental workflow for this compound production.

Regulatory Network Overview

The regulation of antibiotic biosynthesis in Xanthomonas is complex and involves a network of regulatory proteins. The following diagram provides a simplified, conceptual overview of potential regulatory inputs.

References

The Biosynthesis of Cephabacin M6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephabacin M6, a potent 7-methoxycephem antibiotic, belongs to a family of β-lactam compounds with significant antibacterial activity. Produced by the Gram-negative bacterium Xanthomonas lactamgena, its unique structural features, particularly the C7-methoxy group and a complex C3' side chain, distinguish it from other cephalosporins. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of cephamycin and cephabacin biosynthesis in related microorganisms. This document details the key enzymatic steps, the genetic organization of the biosynthetic gene cluster, and presents adaptable experimental protocols for the characterization of the involved enzymes. Quantitative data from related pathways are provided to offer a comparative context for future research.

Introduction

The cephabacins are a group of 7-methoxycephem antibiotics produced by various bacteria, including species of Lysobacter and Xanthomonas.[1] this compound is a notable member of this family, characterized by its 7α-methoxy group, which confers resistance to β-lactamases, and a unique side chain at the C3' position. Understanding the biosynthesis of this complex molecule is crucial for endeavors in synthetic biology and the generation of novel antibiotic derivatives with improved therapeutic properties. While the complete biosynthetic pathway in Xanthomonas lactamgena has not been fully elucidated, significant insights can be drawn from the well-studied biosynthesis of cephamycins in actinomycetes and cephabacins in Lysobacter lactamgenus.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, beginning with the foundational steps of β-lactam core formation, followed by a series of tailoring reactions that install the characteristic chemical moieties.

Formation of the Cephem Nucleus

The initial steps of this compound biosynthesis are believed to be homologous to the canonical cephalosporin pathway.

-

Tripeptide Formation: The pathway commences with the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by a large, multidomain enzyme, ACV synthetase (ACVS) .

-

Bicyclic Ring Formation: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which possesses the characteristic bicyclic penicillin core structure.

-

Epimerization: The L-α-aminoadipyl side chain of isopenicillin N is converted to the D-configuration by isopenicillin N epimerase (IPNE) , yielding penicillin N.

-

Ring Expansion: The five-membered thiazolidine ring of penicillin N is expanded to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS) , also known as expandase, to produce deacetoxycephalosporin C (DAOC).

-

Hydroxylation: DAOC is then hydroxylated at the C3-methyl group by deacetylcephalosporin C synthase (DACS) , also known as hydroxylase, to form deacetylcephalosporin C (DAC).

Tailoring Reactions: The Genesis of this compound's Unique Features

The subsequent tailoring reactions are what differentiate this compound from other cephalosporins.

-

C7-Methoxylation: A crucial step is the introduction of a methoxy group at the C7 position of the cephem nucleus. This is catalyzed by a two-component 7α-cephem-methoxylase system, analogous to the CmcI and CmcJ enzymes found in cephamycin biosynthesis.[2]

-

CmcI (hydroxylase): This enzyme first hydroxylates the C7 position.

-

CmcJ (methyltransferase): Subsequently, this S-adenosyl-L-methionine (SAM)-dependent methyltransferase methylates the newly introduced hydroxyl group. The oxygen atom of the methoxy group is derived from molecular oxygen.[3]

-

-

C3' Side-Chain Attachment: The unique side chain at the C3' position of this compound is assembled by a complex of non-ribosomal peptide synthetases (NRPS) and potentially polyketide synthases (PKS) . Studies on the cephabacin biosynthetic gene cluster in Lysobacter lactamgenus have identified NRPS modules responsible for the incorporation of amino acids such as L-arginine into the side chain.[4] The exact structure of the this compound side chain and the specific NRPS/PKS modules in Xanthomonas lactamgena remain to be fully characterized.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Table 1: Representative Enzyme Kinetic Parameters in Cephalosporin Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

|---|---|---|---|---|---|

| ACV Synthetase | Streptomyces clavuligerus | L-α-aminoadipic acid | 150 | 0.8 | [5] |

| L-cysteine | 80 | ||||

| L-valine | 60 | ||||

| Isopenicillin N Synthase | Cephalosporium acremonium | ACV | 320 | 25 | [2] |

| Deacetoxycephalosporin C Synthase | Streptomyces clavuligerus | Penicillin N | 28 | 1.5 |[5] |

Table 2: Representative Titers of Cephalosporin-related Antibiotics

| Product | Producer Organism | Titer (g/L) | Fermentation Conditions | Reference |

|---|---|---|---|---|

| Cephalosporin C | Acremonium chrysogenum | 15-20 | Optimized fed-batch | Generic Data |

| Cephamycin C | Streptomyces clavuligerus | 1-2 | Batch fermentation | Generic Data |

Experimental Protocols

The following are detailed, adaptable protocols for the characterization of key enzymes in the proposed this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Figure 2: General workflow for heterologous protein expression and purification.

Methodology:

-

Gene Amplification: Amplify the target gene (e.g., the putative C7-hydroxylase) from the genomic DNA of Xanthomonas lactamgena using PCR with primers containing appropriate restriction sites.

-

Vector Ligation: Ligate the PCR product into a suitable expression vector (e.g., pET-28a(+)) containing an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable temperature (e.g., 16-25°C) overnight.

-

Purification: Harvest the cells, lyse them by sonication, and purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

-

Verification: Confirm the purity and size of the protein using SDS-PAGE.

In Vitro Assay for C7-Hydroxylase Activity

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Substrate (e.g., Deacetylcephalosporin C)

-

Purified C7-hydroxylase enzyme

-

Cofactors (e.g., FeSO4, α-ketoglutarate, ascorbate)

-

NAD(P)H

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the hydroxylated product.

In Vitro Assay for C7-Methyltransferase Activity

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 8.0)

-

Substrate (the hydroxylated intermediate from the C7-hydroxylase reaction)

-

Purified C7-methyltransferase enzyme

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

-

Initiation and Incubation: Start the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C).

-

Quenching: Terminate the reaction with an appropriate solvent.

-

Analysis: Analyze the formation of the methylated product using HPLC or LC-MS.

Characterization of NRPS Adenylation Domain Specificity (ATP-PPi Exchange Assay)

References

- 1. researchgate.net [researchgate.net]

- 2. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 5. Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of Cephabacin M6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephem antibiotic, a class of β-lactam antibiotics, originally isolated from the culture filtrate of Xanthomonas lactamgena. As a member of the cephabacin family, it exhibits a moderate spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Notably, this compound demonstrates stability against cephalosporinases, enzymes that confer resistance to many cephalosporin antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the in vitro antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of the antibiotic that prevents visible growth of the microorganism.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus 209P JC-1 | Gram-positive | 12.5 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 3.13 |

| Escherichia coli NIHJ JC-2 | Gram-negative | 25 |

| Klebsiella pneumoniae PCI 602 | Gram-negative | 50 |

| Proteus vulgaris OX-19 | Gram-negative | 100 |

| Proteus mirabilis IFO 3849 | Gram-negative | 100 |

| Serratia marcescens T-55 | Gram-negative | >100 |

| Pseudomonas aeruginosa IFO 3445 | Gram-negative | >100 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method used to determine the MIC of this compound against various bacterial strains.

a. Media and Reagents:

-

Mueller-Hinton Broth (MHB) for non-fastidious bacteria.

-

Tryptic Soy Broth (TSB) or other appropriate media for fastidious organisms.

-

This compound stock solution (e.g., 1000 µg/mL) in a suitable solvent.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

b. Preparation of Inoculum:

-

From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row, creating an initial 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic.

-

Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

d. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs in a target bacterium (e.g., Escherichia coli).

a. Materials:

-

Bacterial cell membranes containing PBPs.

-

This compound at various concentrations.

-

Bocillin™ FL, a fluorescent penicillin derivative.

-

Phosphate-buffered saline (PBS).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Fluorescence imaging system.

b. Procedure:

-

Isolate bacterial membranes from a mid-logarithmic phase culture of the test organism.

-

Incubate the membrane preparations with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C to allow for binding to the PBPs.

-

Add a saturating concentration of Bocillin™ FL to the mixture and incubate for an additional 10-15 minutes. Bocillin™ FL will bind to any PBPs not already occupied by this compound.

-

Stop the reaction by adding a sample buffer and heating the samples.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

c. Data Analysis:

-

The intensity of the fluorescent bands corresponding to each PBP is quantified.

-

A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.

-

The IC₅₀ value (the concentration of this compound required to inhibit 50% of Bocillin™ FL binding) can be calculated for each PBP to determine the binding affinity.

Mandatory Visualizations

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Caption: Experimental Workflow for MIC Determination.

Caption: Mechanism of PBP Inactivation by this compound.

References

Navigating the Stability Landscape of Cephabacin M6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephabacin M6, a member of the 7-methoxycephem class of antibiotics, presents a complex stability profile crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known stability characteristics of related 7-methoxycephem antibiotics and outlines a proposed framework for systematically evaluating the stability and degradation profile of this compound. Due to a lack of specific public data on this compound, this document synthesizes information from analogous compounds to propose detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method. The guide is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this novel antibiotic.

Introduction to this compound

This compound is a novel antibiotic belonging to the cephabacin family, which are 7-methoxycephem antibiotics of bacterial origin.[1][2] These compounds are characterized by a 7-methoxy-3-cephem nucleus, which generally confers resistance to β-lactamase enzymes.[1] The core structure of this compound is 7-methoxy-deacetylcephalosporin C, which is further substituted with a peptide side chain.[1] Understanding the intrinsic stability of this compound is paramount for its formulation, storage, and ultimately, its clinical efficacy and safety.

Chemical Structure:

-

Molecular Formula: C47H79N13O18S

-

Core Nucleus: 7-methoxy-3-cephem

-

Key Features: The presence of a β-lactam ring, a dihydrothiazine ring, a 7-methoxy group, and a peptide side chain. These structural motifs are the primary sites for potential degradation.

Known Stability Profile of Related 7-Methoxycephem Antibiotics

The 7-α-methoxy group is known to enhance stability against various β-lactamases, a common mechanism of bacterial resistance to β-lactam antibiotics. A study on Cephamycin C demonstrated that its stability is pH-dependent. It exhibits greater stability in quasi-neutral conditions (pH 6.0-7.6) and is more susceptible to degradation under acidic (pH 2.2) and basic (pH 8.7) conditions. This suggests that the β-lactam ring of 7-methoxycephems is prone to hydrolysis under both acidic and alkaline environments.

Proposed Forced Degradation Studies for this compound

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. The following protocols are proposed for this compound based on established methods for other cephalosporin antibiotics. The extent of degradation should ideally be in the range of 10-30% to allow for the detection and characterization of degradation products without extensive secondary degradation.

General Experimental Setup

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection, or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily as needed).

-

Sample Analysis: Analyze the samples immediately or store them at a low temperature (e.g., -20°C) in the dark to prevent further degradation until analysis by a stability-indicating analytical method.

-

Control Samples: A control sample, protected from the stress condition, should be analyzed at each time point.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Protocol: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

-

Temperature: Maintain the solution at 60°C.

-

-

Basic Hydrolysis:

-

Protocol: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Temperature: Maintain the solution at room temperature (25°C), as base-catalyzed degradation is often rapid.

-

-

Neutral Hydrolysis:

-

Protocol: Mix the this compound stock solution with an equal volume of purified water.

-

Temperature: Maintain the solution at 60°C.

-

Oxidative Degradation

-

Protocol: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Temperature: Maintain the solution at room temperature (25°C) and protect it from light.

Thermal Degradation

-

Protocol: Store the solid this compound powder and the stock solution in a temperature-controlled oven.

-

Temperature: 60°C.

Photolytic Degradation

-

Protocol: Expose the solid this compound powder and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as a dark control.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is proposed.

Chromatographic Conditions (Proposed)

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm (or lambda max of this compound) |

| Injection Volume | 10 µL |

Mass Spectrometry Detection (for identification)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: 100 - 1500 m/z.

-

Fragmentation: MS/MS analysis of parent ions corresponding to potential degradation products to aid in structural elucidation.

Data Presentation

All quantitative data from the forced degradation studies should be summarized in tables to facilitate easy comparison of the stability of this compound under different stress conditions.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products Detected |

| 0.1 M HCl, 60°C | 24 | Data to be generated | Data to be generated |

| 0.1 M NaOH, 25°C | 8 | Data to be generated | Data to be generated |

| Water, 60°C | 48 | Data to be generated | Data to be generated |

| 3% H₂O₂, 25°C | 12 | Data to be generated | Data to be generated |

| Solid, 60°C | 72 | Data to be generated | Data to be generated |

| Photolytic | 24 | Data to be generated | Data to be generated |

Visualizations of Experimental Workflow and Potential Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical degradation pathway for this compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit proposed, framework for investigating the stability and degradation profile of this compound. The stability of 7-methoxycephems is a complex interplay of pH, temperature, light, and oxidative stress. The proposed forced degradation studies and the stability-indicating analytical method will be instrumental in elucidating the degradation pathways and identifying the critical factors affecting the stability of this compound.

It is imperative that these proposed protocols are experimentally validated. The data generated from such studies will be invaluable for the development of a stable and effective pharmaceutical formulation of this compound, ensuring its quality, safety, and efficacy throughout its shelf life. Future work should focus on the isolation and structural characterization of the major degradation products using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

References

Structural Similarities Between Cephabacin M6 and Other Cephems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 belongs to the cephem class of β-lactam antibiotics, a group of compounds of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides a detailed comparative analysis of the structural characteristics of this compound and other notable cephems, namely Cephalosporin C and Cephamycin C. A comprehensive understanding of their structural similarities and differences is crucial for the rational design of new antibiotics with enhanced efficacy and resistance profiles. This document outlines the core structural features, presents available quantitative data, details relevant experimental methodologies, and visualizes key biochemical pathways.

Core Structural Features of Cephems

All cephem antibiotics share a fundamental bicyclic core structure: a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This core is responsible for their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. Variations in the side chains attached to this cephem nucleus at positions C-3 and C-7 account for the diverse spectrum of activity and pharmacokinetic properties observed across the cephalosporin family.

-

This compound: This antibiotic is a 7-methoxycephem. A key distinguishing feature of the cephabacin family, including M6, is the presence of a peptide side chain attached at the C-3 position of the cephem nucleus. Specifically, this compound possesses a complex peptide moiety, contributing to its unique biological activity.[1]

-

Cephalosporin C: As a foundational member of the cephalosporin family, it possesses a D-α-aminoadipyl side chain at the C-7 position and an acetoxymethyl group at the C-3 position.

-

Cephamycin C: Similar to this compound, Cephamycin C is a 7-methoxycephem. It is distinguished by a carbamoyloxymethyl group at the C-3 position and a D-α-aminoadipyl side chain at C-7. The 7-methoxy group confers a degree of resistance to β-lactamase enzymes.

Comparative Structural Data

A detailed quantitative comparison of the structural parameters of this compound with other cephems is limited by the public availability of its crystallographic or complete NMR data. However, by examining representative data for Cephalosporin C and Cephamycin C, we can infer the expected structural similarities and minor variations within the cephem core.

Table 1: Comparison of Key Structural Features

| Feature | This compound | Cephalosporin C | Cephamycin C |

| Core Structure | Cephem | Cephem | Cephem |

| C-7 Substituent | α-aminoadipyl | α-aminoadipyl | α-aminoadipyl |

| C-7 Methoxy Group | Yes | No | Yes |

| C-3 Substituent | Peptide Side Chain | Acetoxymethyl | Carbamoyloxymethyl |

Table 2: Representative Bond Lengths (Å) of the Cephem Nucleus (Data for Cephalosporin C)

| Bond | Bond Length (Å) |

| C7-N5 | 1.38 |

| N5-C8 | 1.48 |

| C8-C4 | 1.55 |

| C4-S1 | 1.83 |

| S1-C2 | 1.77 |

| C2=C3 | 1.34 |

| C3-C4 | 1.51 |

| C6-C7 | 1.55 |

| C6=O9 | 1.21 |

| N5-C6 | 1.39 |

Note: The bond lengths provided are typical values and can vary slightly depending on the specific crystal structure and experimental conditions. Data for this compound is not publicly available.

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) of the Cephem Nucleus (Data for a Cephalosporin Derivative)

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 125.0 |

| C3 | 128.0 |

| C4 | 29.0 |

| C6 | 58.0 |

| C7 | 59.0 |

| C8 (β-lactam C=O) | 165.0 |

| C9 (Carboxyl C=O) | 170.0 |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the cephem nucleus. This data is for a representative cephalosporin and may not directly correspond to this compound, Cephalosporin C, or Cephamycin C.

Experimental Protocols

The structural elucidation of cephem antibiotics relies heavily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Methodology:

-

Crystallization: A supersaturated solution of the purified cephem antibiotic is prepared. Slow evaporation of the solvent or controlled cooling is employed to induce the formation of single, high-quality crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods, such as direct methods or Patterson synthesis. This yields an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and spatial arrangement of atoms in a molecule in solution.

Methodology:

-

Sample Preparation: A small amount of the purified cephem antibiotic is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR provides information about the carbon skeleton of the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of different parts of the molecule.

-

-

Structure Elucidation: By integrating the information from all NMR experiments, the complete chemical structure of the molecule can be pieced together.

Visualizations of Key Pathways

Biosynthesis of Cephems

The biosynthetic pathways of this compound, Cephalosporin C, and Cephamycin C share common early steps, starting from the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cephem antibiotics exert their bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

Conclusion

This compound, Cephalosporin C, and Cephamycin C, while sharing the fundamental cephem core, exhibit significant structural diversity in their side chains, which dictates their specific antibacterial properties and resistance to enzymatic degradation. The 7-methoxy group present in this compound and Cephamycin C is a key feature contributing to their stability against β-lactamases. The unique peptide side chain of this compound warrants further investigation to fully elucidate its structure-activity relationship. The continued application of advanced analytical techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy will be paramount in uncovering the subtle structural nuances that can be exploited for the development of next-generation cephem antibiotics.

References

In Vitro Efficacy of Cephabacin M6 Against Pathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Cephabacin M6, a novel 7-methoxycephem antibiotic. The document summarizes the available data on its antibacterial activity, details its mechanism of action, and provides generalized experimental protocols for its evaluation.

Introduction to this compound

This compound is a member of the Cephabacin M family of antibiotics, which consists of six components (M1-M6). These antibiotics are naturally produced by the bacterium Xanthomonas lactamgena.[1] The Cephabacin M compounds are notable for being among the first 7-methoxycephem antibiotics discovered from a bacterial source.[1] Structurally, they possess a 7-methoxydesacetylcephalosporin nucleus.

In Vitro Antibacterial Activity

Table 1: Summary of In Vitro Efficacy of Cephabacin M1-6

| Attribute | Description | References |

| Antibacterial Spectrum | Moderate activity against Gram-positive and Gram-negative bacteria. | [1] |

| Stability | Stable against cephalosporinases. | [1] |

| β-Lactamase Inhibition | Exhibit inhibitory activity against the cephalosporinase from Proteus vulgaris GN 4413. | [1] |

Note: Detailed Minimum Inhibitory Concentration (MIC) data for this compound against specific pathogens is contained within primary research articles that were not accessible in full-text format during the preparation of this guide.

Mechanism of Action

The primary mode of action for the Cephabacin M antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved through the targeting and binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, Cephabacin M antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death. For Escherichia coli, the primary target is PBP 1, while in Bacillus subtilis, it is PBP 4.[1]

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are outlined in the primary research literature. As access to the full text of these publications was not available, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is provided below, based on standard microbiological practices.

4.1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test pathogen from a fresh agar plate.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

-

Conclusion

This compound, as part of the Cephabacin M complex, presents as a promising class of 7-methoxycephem antibiotics with a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against cephalosporinases and its mechanism of action via the inhibition of penicillin-binding proteins make it a compound of interest for further research and development. For a comprehensive quantitative analysis of its in vitro efficacy, including detailed MIC values against a broad range of pathogens, access to the full-text versions of the primary research articles by Nozaki et al. (1985) and Harada et al. (1984) is recommended.

References

Preliminary Research on Cephabacin M6: A Technical Overview

Executive Summary

This technical guide provides a summary of the current scientific understanding of Cephabacin M6, a member of the 7-methoxycephem class of antibiotics. Extensive literature searches have revealed a significant lack of specific research on "this compound derivatives." The available scientific data primarily focuses on the native Cephabacin compounds (M1-6, F, and H groups). Consequently, this document will detail the known properties of the parent this compound and the broader Cephabacin family, including their structure, mechanism of action, and antibacterial activity. Generalized experimental protocols for the synthesis and evaluation of related cephalosporin compounds are also provided to serve as a foundational resource for future research in this area.

Introduction to this compound

This compound is a naturally occurring 7-methoxycephem antibiotic produced by the bacterium Xanthomonas lactamgena.[1] Structurally, it consists of a 7-methoxydeacetylcephalosporin C core nucleus with a peptide side chain attached at the 3-position via an ester linkage.[2][3] The members of the Cephabacin M group, including M6, are distinguished by the composition of this peptide chain.

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action for Cephabacins involves the inhibition of bacterial cell wall synthesis.[4][5] The strained β-lactam ring is a structural analog of the D-Ala-D-Ala moiety of peptidoglycan precursors.[5][6] This allows the antibiotic to bind to and acylate the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer.[7][8] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[6][9] Specifically, Cephabacin M1 has been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1]

Antibacterial Activity

Cephabacin M1-6 have demonstrated moderate antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] A key feature of these compounds is their stability against hydrolysis by cephalosporinases, which are a common mechanism of bacterial resistance to β-lactam antibiotics.[1]

Table 1: Summary of Antibacterial Activity of Cephabacins

| Compound Group | Key Structural Feature | Antibacterial Spectrum | β-Lactamase Stability | Reference |

| Cephabacin M1-6 | 7-methoxy group, peptide side chain at C-3 | Moderate activity against Gram-positive and Gram-negative bacteria | Stable against cephalosporinases | [1] |

| Cephabacin F group | 7-formylamino substituent | Broad activity including β-lactamase producing strains and anaerobes | Highly resistant to various β-lactamases | [3] |

| Cephabacin H group | No 7-formylamino substituent | More potent against Gram-positive bacteria than F group, inactive against β-lactamase producing Gram-negative bacteria | Susceptible to β-lactamases | [3] |

Experimental Protocols

Due to the absence of specific literature on this compound derivatives, the following sections provide generalized experimental protocols for the synthesis and evaluation of cephalosporin compounds, which can be adapted for future research.

General Protocol for the Synthesis of Cephalosporin 3-Position Peptide Esters

The synthesis of cephalosporins with peptide side chains at the 3-position typically involves the coupling of a protected amino acid or peptide to a 3-hydroxymethyl cephalosporin core.

Materials:

-

3-hydroxymethyl-7-aminocephalosporanic acid (or a suitable protected derivative)

-

N-protected amino acid or peptide with a free carboxyl group

-

Coupling agents (e.g., DCC, EDC, HATU)

-

Organic solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA, triethylamine)

-

Deprotection reagents (e.g., TFA for Boc groups, piperidine for Fmoc groups)

-

Purification materials (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Protection of the Cephalosporin Core: If not already protected, the amino group at the 7-position and the carboxylic acid at the 4-position of the 3-hydroxymethyl cephalosporin are protected using standard protecting group chemistry.

-

Activation of the Peptide: The N-protected amino acid or peptide is dissolved in an appropriate organic solvent, and a coupling agent and a base are added to activate the carboxylic acid group.

-

Coupling Reaction: The protected 3-hydroxymethyl cephalosporin is added to the activated peptide solution, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified using column chromatography or preparative HPLC.

-

Deprotection: The protecting groups on the cephalosporin core and the peptide side chain are removed using appropriate deprotection reagents.

-

Final Purification: The final deprotected cephalosporin-peptide ester is purified by HPLC to yield the desired compound.

General Protocol for Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound. Broth microdilution is a common method for determining the MIC.

Materials:

-

Test compound (e.g., Cephabacin derivative)

-

Bacterial strains (e.g., reference strains from ATCC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: A suspension of the bacterial strain is prepared in CAMHB and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Research Workflow

The following diagram illustrates a logical workflow for the future development and evaluation of novel this compound derivatives.

Conclusion and Future Directions

While specific derivatives of this compound are not documented in the current scientific literature, the parent compound and its related family of 7-methoxycephems represent a potentially valuable scaffold for the development of new antibacterial agents. Their inherent stability to β-lactamases is a significant advantage. Future research should focus on the synthesis and evaluation of novel analogs, particularly through modification of the 3-position peptide side chain, to explore and optimize their antibacterial spectrum and potency. The generalized protocols and workflows provided in this guide offer a starting point for such research endeavors.

References

- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. II. Isolation, characterization and structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 6. news-medical.net [news-medical.net]

- 7. mdpi.com [mdpi.com]

- 8. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cephabacin M6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Cephabacin M6, a 7-methoxycephem antibiotic. The methodology is based on the fermentation of Xanthomonas lactamgena YK-431, followed by a multi-step purification process involving various chromatographic techniques. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, antibiotic discovery, and drug development.

Introduction

This compound is a member of the cephabacin family of antibiotics, which are characterized by a 7-methoxycephem nucleus.[1] These antibiotics are produced by the bacterium Xanthomonas lactamgena and exhibit antibacterial activity against a range of bacteria.[1] The isolation and purification of this compound from the fermentation broth is a critical step in its characterization and further development as a potential therapeutic agent. This protocol outlines the key steps, from fermentation to final purification, based on established methodologies for cephabacin antibiotics.

Experimental Protocols

Fermentation of Xanthomonas lactamgena YK-431

The production of this compound is achieved through the submerged fermentation of Xanthomonas lactamgena YK-431. Optimal fermentation conditions are crucial for maximizing the yield of the target antibiotic.

Materials:

-

Xanthomonas lactamgena YK-431 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (specific composition to be optimized, but generally contains a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts)

-

Shake flasks or fermenter

Protocol:

-

Inoculum Preparation: Aseptically inoculate a seed flask containing the seed medium with a stock culture of Xanthomonas lactamgena YK-431. Incubate at 28-30°C for 24-48 hours with shaking (e.g., 180-220 rpm).

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration.

-

Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (optical density), and antibiotic production (using a bioassay or HPLC).

-

Harvesting: After an optimal fermentation time (typically 4-7 days), harvest the culture broth by centrifugation or filtration to separate the biomass from the supernatant containing this compound.

Isolation from Culture Filtrate

The initial step in purification involves separating the cephabacins from the clarified culture supernatant.

Materials:

-

Culture supernatant

-

Cation-exchange resin (e.g., Dowex 50W X2)

-

Activated carbon

-

High porous polymer resin (e.g., Diaion HP-20)

-

Elution buffers (e.g., aqueous ammonia, methanol)

Protocol:

-

Cation-Exchange Chromatography: Adjust the pH of the culture supernatant to a slightly acidic or neutral pH. Pass the supernatant through a column packed with a cation-exchange resin. The basic cephabacin compounds will bind to the resin.

-

Elution: Elute the bound compounds with a suitable buffer, such as a dilute aqueous ammonia solution.

-

Adsorption Chromatography: Apply the eluate to a column of activated carbon or a high porous polymer resin.

-

Elution: Elute the antibiotics with an appropriate solvent, such as aqueous methanol or acetone.

Purification by Column Chromatography

Further purification is achieved through a series of column chromatography steps.

Materials:

-

Partially purified cephabacin fraction

-

Cation-exchange Sephadex (e.g., CM-Sephadex)

-

Elution buffers (e.g., sodium chloride gradient)

Protocol:

-

Cation-Exchange Chromatography: Apply the concentrated fraction from the previous step to a cation-exchange Sephadex column.

-

Gradient Elution: Elute the column with a linear gradient of sodium chloride to separate the different cephabacin components.

-

Fraction Collection: Collect fractions and analyze them for the presence of this compound using techniques like thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Desalting: Pool the fractions containing this compound and desalt them using a suitable method, such as adsorption on a porous polymer resin followed by elution with methanol/water.

Preparative Reverse-Phase HPLC

The final purification step to obtain highly pure this compound is preparative reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

Desalted this compound fraction

-

Preparative reverse-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of a volatile buffer like ammonium acetate and acetonitrile)

-

HPLC system with a fraction collector

Protocol:

-

Sample Preparation: Dissolve the desalted this compound fraction in the mobile phase.

-

Chromatography: Inject the sample onto the preparative HPLC column.

-

Elution: Elute with an isocratic or gradient mobile phase to achieve separation of this compound from other closely related cephabacins.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Lyophilization: Lyophilize the purified fraction to obtain this compound as a solid.

Data Presentation

Table 1: Summary of a Representative Purification Scheme for Cephabacins

| Purification Step | Eluent/Mobile Phase | Yield (%) | Purity (%) |

| Culture Filtrate | - | 100 | <1 |

| Cation-Exchange Resin | Dilute Aqueous Ammonia | 80-90 | 5-10 |

| Activated Carbon | Aqueous Methanol | 70-80 | 15-25 |

| Cation-Exchange Sephadex | NaCl Gradient | 50-60 | 40-60 |

| Preparative RP-HPLC | Acetonitrile/Ammonium Acetate | 30-40 | >95 |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, the class of antibiotics to which this compound belongs, act by inhibiting the synthesis of the bacterial cell wall. This is achieved by interfering with the peptidoglycan synthesis pathway.

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Cephabacin M6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephalosporin antibiotic with potential therapeutic applications.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of cephalosporins and their related substances.[2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The described method is based on established principles for the analysis of structurally similar 7-methoxycephalosporins and other cephalosporins.

Principle

The method utilizes a reversed-phase HPLC system with a C18 stationary phase. The separation is achieved by a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte, this compound, is separated from other components in the sample based on its polarity. Detection is performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

This section details the necessary equipment and the specific parameters for the HPLC analysis of this compound. The conditions are adapted from methods used for similar cephalosporin compounds.[2]

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 20 mM Sodium Phosphate Monobasic (NaH2PO4), pH adjusted to 4.0 with phosphoric acidB: Acetonitrile |

| Gradient | Isocratic elution with 85% A and 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Reagent and Standard Preparation

-

Mobile Phase A (20 mM Sodium Phosphate, pH 4.0): Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Bacterial Culture Filtrate)

-

Centrifuge the bacterial culture at 5000 rpm for 15 minutes to remove cells and large debris.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected concentration of this compound in the culture.

-

Inject the prepared sample into the HPLC system.

Data Presentation

The following tables present typical performance data for the HPLC analysis of cephalosporins, which can be expected for the this compound method. This data is representative and should be verified for the specific application.

Table 1: Linearity Data for a Related Cephalosporin

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision and Accuracy Data for a Related Cephalosporin

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |

| 10 | 0.8 | 1.2 | 99.5 |

| 50 | 0.6 | 1.0 | 100.2 |

| 90 | 0.5 | 0.9 | 99.8 |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship between the analyte and the analytical output.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Cephabacin M6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of Cephabacin M6, a 7-methoxycephem antibiotic.[1][2] The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.

Introduction to this compound

This compound is a member of the cephabacin family of antibiotics, which are naturally produced by the bacterium Xanthomonas lactamica.[1][2] As a β-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, cephabacins target and acylate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This inhibition leads to cell lysis and bacterial death. This compound has demonstrated a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria and exhibits stability against certain β-lactamases.[2]

Quantitative Assessment of Antibacterial Activity

The primary goal of quantitative assessment is to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Table 1: Representative MIC Values for this compound

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | Insert Experimental Data |

| Streptococcus pneumoniae | Positive | 49619 | Insert Experimental Data |

| Escherichia coli | Negative | 25922 | Insert Experimental Data |

| Pseudomonas aeruginosa | Negative | 27853 | Insert Experimental Data |

| Haemophilus influenzae | Negative | 49247 | Insert Experimental Data |

Note: The above table is a template. Researchers should populate it with their own experimental data.

Experimental Protocols

The following are detailed protocols for commonly used methods to determine the antibacterial activity of this compound. These methods are aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][6]

This method is considered a gold standard for determining MIC values and involves a serial dilution of the antibiotic in a liquid growth medium.[4][5][7]

Materials:

-

This compound stock solution (prepared in a suitable solvent and filter-sterilized)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum, no antibiotic)

-

Negative control (broth only)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Protocol:

-

Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.

-

Include a negative control well containing 100 µL of sterile CAMHB.

-

Seal the plate and incubate at 35°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. Alternatively, an OD600 reading can be taken with a microplate reader.

In this method, varying concentrations of the antibiotic are incorporated into an agar medium.[4]

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Standardized bacterial inoculum (1 x 10^8 CFU/mL)

-

Petri dishes

-

Inoculum replicating apparatus (optional)

Protocol:

-

Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

-

Prepare a control plate with no antibiotic.

-

Once the agar has solidified, spot-inoculate the plates with the standardized bacterial suspension (approximately 1-2 µL per spot). Multiple strains can be tested on a single plate.

-

Allow the inocula to dry, then invert the plates and incubate at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic.[4][7]

Materials:

-

Paper disks impregnated with a known concentration of this compound

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Protocol:

-

Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the entire surface of a MHA plate with the swab in three directions to ensure confluent growth.

-

Allow the plate to dry for a few minutes.

-

Aseptically apply the this compound-impregnated disks to the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its assessment.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for assessing antibacterial activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomerieux.com [biomerieux.com]

- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Cephabacin M6 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephem antibiotic belonging to the cephabacin family of compounds originally isolated from the culture filtrate of Xanthomonas lactamgena.[1] Like other β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in bacterial cell culture for research and drug development purposes.

Mechanism of Action

This compound is a bactericidal agent that specifically targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection against osmotic lysis.

The primary lethal targets of Cephabacin M1, a closely related analog, have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1] By binding to these PBPs, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Cephabacin M-group antibiotics have demonstrated stability against cephalosporinases, enzymes that can inactivate many cephalosporin antibiotics.[1]

Antibacterial Spectrum and Efficacy

This compound exhibits a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, the related Cephabacin F and H groups have shown varied activity. The Cephabacin F group is active against a wide variety of bacteria, including β-lactamase-producing strains, while the H group shows more potent activity against Gram-positive bacteria but is less effective against Gram-negative bacteria that produce β-lactamases.[2]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Related Cephabacin Compounds

| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Reference |

| Escherichia coli | Cephabacin F Group | Moderate Activity | [2] |

| Bacillus subtilis | Cephabacin H Group | Potent Activity | [2] |

| β-lactamase-producing clinical isolates | Cephabacin F Group | Active | [2] |

| Gram-negative bacteria (β-lactamase producing) | Cephabacin H Group | Not Active | [2] |

Note: This table provides a qualitative summary based on available literature for related cephabacin compounds. Specific MIC values for this compound should be determined experimentally for the bacterial strains of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Aseptically inoculate a single colony of the test bacterium into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).

-

Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions of this compound:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculate the Plate:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control well (bacterial inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

-

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., CAMHB)

-

Sterile culture tubes or flasks

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare Cultures:

-

Prepare a bacterial culture as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.

-

Add this compound to the test flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

-

Include a growth control flask without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on each plate to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

-

A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is observed when there is no significant change in CFU/mL over time compared to the initial inoculum.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cell Wall Stress Response

Inhibition of peptidoglycan synthesis by this compound can trigger a cell wall stress response in bacteria. This is often mediated by two-component signal transduction systems (TCSs). While the specific pathway activated by this compound has not been fully elucidated, a general model involves a sensor histidine kinase in the cell membrane that detects cell wall damage. Upon detection, the kinase autophosphorylates and then transfers the phosphate group to a cognate response regulator in the cytoplasm. The phosphorylated response regulator then acts as a transcription factor, modulating the expression of genes involved in cell wall repair, antibiotic resistance, and other stress responses.

References